molecular formula C14H18O B14564549 3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61895-17-8

3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14564549
CAS No.: 61895-17-8
M. Wt: 202.29 g/mol
InChI Key: FDWJDOHJXSNLMR-UHFFFAOYSA-N
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Description

3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by its unique structure, which includes a naphthalene ring system with four methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,2,4,5-tetramethyl-2,3-dihydro-1H-indene-1-one, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid under reflux conditions.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted naphthalenones.

Scientific Research Applications

3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethyl-1,4-benzoquinone: A related compound with a quinone structure.

    3,4,5,6-Tetramethylphthalic anhydride: A compound with a similar aromatic ring system and multiple methyl groups.

    1,2,3,4-Tetramethylbenzene: An aromatic hydrocarbon with four methyl groups.

Uniqueness

3,3,5,8-Tetramethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group within the naphthalene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other similar compounds.

Properties

CAS No.

61895-17-8

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,3,5,8-tetramethyl-2,4-dihydronaphthalen-1-one

InChI

InChI=1S/C14H18O/c1-9-5-6-10(2)13-11(9)7-14(3,4)8-12(13)15/h5-6H,7-8H2,1-4H3

InChI Key

FDWJDOHJXSNLMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC(=O)C2=C(C=C1)C)(C)C

Origin of Product

United States

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